5-Bromo-2-trifluoroacetyl-1-indanone
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Overview
Description
5-Bromo-2-trifluoroacetyl-1-indanone: is a chemical compound with the molecular formula C11H6BrF3O2 and a molecular weight of 307.06 g/mol . This compound is a derivative of 1-indanone, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-trifluoroacetyl-1-indanone typically involves the bromination of 1-indanone derivatives. One common method includes the use of bromine in the presence of a Lewis acid to introduce the bromine atom at the desired position on the indanone ring . The trifluoroacetyl group can be introduced through a Friedel-Crafts acylation reaction using trifluoroacetic anhydride and a suitable catalyst .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-trifluoroacetyl-1-indanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of substituted indanone derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Chemistry: 5-Bromo-2-trifluoroacetyl-1-indanone is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Medicine: Research has shown that indanone derivatives, including this compound, exhibit antitumor, anti-inflammatory, and antimicrobial activities .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and as a building block for the production of specialty chemicals .
Mechanism of Action
indanone derivatives are known to interact with various molecular targets, including enzymes and receptors, through mechanisms such as inhibition or modulation of activity . The trifluoroacetyl group may enhance the compound’s ability to penetrate biological membranes and interact with target proteins .
Comparison with Similar Compounds
5-Bromo-1-indanone: Another brominated indanone derivative with similar chemical properties.
2-Trifluoroacetyl-1-indanone: A compound with a similar trifluoroacetyl group but lacking the bromine atom.
Uniqueness: 5-Bromo-2-trifluoroacetyl-1-indanone is unique due to the presence of both bromine and trifluoroacetyl groups, which can impart distinct chemical reactivity and biological activity compared to other indanone derivatives .
Properties
Molecular Formula |
C11H6BrF3O2 |
---|---|
Molecular Weight |
307.06 g/mol |
IUPAC Name |
5-bromo-2-(2,2,2-trifluoroacetyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H6BrF3O2/c12-6-1-2-7-5(3-6)4-8(9(7)16)10(17)11(13,14)15/h1-3,8H,4H2 |
InChI Key |
YSGATXUPJIRJRC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=C1C=C(C=C2)Br)C(=O)C(F)(F)F |
Origin of Product |
United States |
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